4-Methoxy-4-methylcyclohexanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylcyclohexanamine can be achieved through various methods. One common approach involves the reduction of 4-Methoxy-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous catalytic processes to ensure high yield and purity. For instance, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst can facilitate the oxidation of 4-Methoxycyclohexanone to this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Halides, amines
Major Products Formed
Oxidation: 4-Methoxy-4-methylcyclohexanone
Reduction: 4-Methoxy-4-methylcyclohexanol
Substitution: Various substituted cyclohexanamines
Scientific Research Applications
4-Methoxy-4-methylcyclohexanamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as a monoamine uptake inhibitor, affecting neurotransmitter levels in the brain. It has a significant preference for the dopamine transporter (DAT) over the serotonin transporter (SERT), which influences its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyamphetamine
- 4-Methylcyclohexanamine
- 4-Methoxy-4-methylcyclohexanol
Uniqueness
4-Methoxy-4-methylcyclohexanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSCQJMSFVBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429902-65-7 |
Source
|
Record name | 4-methoxy-4-methylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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